2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a bromobenzyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction where a bromobenzyl halide reacts with the thiazole derivative.
Attachment of Phenylpiperazine: The final step involves the coupling of the thiazole-bromobenzyl intermediate with phenylpiperazine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylpiperazine moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the ethanone moiety, such as alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders such as anxiety and depression.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in neurological pathways. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain its potential effects on mood and anxiety. The thiazole ring may also play a role in modulating enzyme activity.
Comparison with Similar Compounds
- 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone may confer unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or methyl analogs.
- Reactivity: The bromine atom can be more easily substituted compared to chlorine or methyl groups, providing more versatility in chemical modifications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Biological Activity
The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21BrN2OS, with a molecular weight of 415.35 g/mol. The structure features a thiazole ring, a bromobenzyl moiety, and a piperazine group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21BrN2OS |
Molecular Weight | 415.35 g/mol |
CAS Number | 953983-79-4 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties . The presence of the bromobenzyl group in this compound may enhance its interaction with microbial membranes, leading to increased permeability and cell death. Preliminary studies have shown that derivatives similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The thiazole derivatives have been associated with anticancer activity due to their ability to induce apoptosis in cancer cells. The specific mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells, by disrupting mitochondrial function and promoting oxidative stress .
Neurological Effects
Another significant area of research involves the compound's potential as an inhibitor of voltage-gated sodium channels , particularly Nav 1.7. This channel is critical in pain signaling pathways. In preclinical models, compounds similar to this one have shown promise in reducing pain responses in neuropathic pain models, suggesting utility in pain management therapies .
Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
Study 2: Anticancer Activity
In another investigation, the anticancer properties were assessed using MTT assays on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability by approximately 50% at concentrations of 20 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Study 3: Pain Management
A recent study evaluated the analgesic effects of thiazole derivatives in a rat model of neuropathic pain. The results showed that administration of the compound led to a significant reduction in pain scores compared to control groups, suggesting its potential role as a therapeutic agent for chronic pain conditions .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS2/c23-18-8-6-17(7-9-18)15-28-22-24-19(16-29-22)14-21(27)26-12-10-25(11-13-26)20-4-2-1-3-5-20/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBPPFFNDASRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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